molecular formula C24H25NO B10840236 1-Benzhydryl-4-phenylpiperidin-4-ol

1-Benzhydryl-4-phenylpiperidin-4-ol

Cat. No.: B10840236
M. Wt: 343.5 g/mol
InChI Key: PMLFKOKTRMHUPA-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-phenylpiperidin-4-ol is a synthetic organic compound with the molecular formula C25H27NO and a molecular weight of 357.49 g/mol . This piperidine-based scaffold serves as a privileged structure in medicinal chemistry and neuropharmacology research, particularly in the study of central nervous system (CNS) disorders . The compound features a piperidine ring substituted with both benzhydryl (diphenylmethyl) and phenyl groups at the nitrogen and carbon-4 positions, respectively, with a hydroxyl group at the 4-position of the piperidine ring. This molecular architecture is characteristic of compounds investigated for their potential interactions with neurological targets. Piperidine derivatives represent important pharmacophores in drug discovery, with the benzhydryl-piperidine structure serving as a key scaffold in the development of ligands for various CNS receptors . Research indicates that similar structural frameworks show promise as multifunctional ligands for complex neurological disorders, with some analogs demonstrating activity against acetylcholinesterase (AChE) and the serotonin transporter (SERT) - two key targets in Alzheimer's disease research . The benzoylpiperidine fragment, a related structure, is considered a metabolically stable bioisostere for piperazine rings and has been incorporated into compounds with diverse therapeutic research applications including neuroprotective, anticancer, and antipsychotic properties . The presence of both benzhydryl and phenyl groups in the structure may enhance lipophilicity, potentially influencing blood-brain barrier permeability in research models, making this compound particularly valuable for neuroscience investigations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should utilize appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

1-benzhydryl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C24H25NO/c26-24(22-14-8-3-9-15-22)16-18-25(19-17-24)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2

InChI Key

PMLFKOKTRMHUPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-Benzhydryl-4-phenylpiperidin-4-ol

The construction of this specific tertiary alcohol involves a multi-step process, typically starting with a pre-formed piperidine (B6355638) ring or a precursor that can be cyclized. The two key substituents, the 4-phenyl group and the N-benzhydryl group, are added in separate synthetic operations.

The formation of the 4-phenyl-4-ol moiety is classically achieved through the application of Grignard reagents. rflow.ai This powerful organometallic reaction allows for the creation of carbon-carbon bonds, transforming a ketone into a tertiary alcohol. rflow.ainumberanalytics.com In the context of this compound synthesis, this involves the reaction of a 4-piperidone (B1582916) derivative with a phenyl Grignard reagent, such as phenylmagnesium bromide.

A common synthetic route involves protecting the piperidine nitrogen before the Grignard addition to prevent side reactions. For instance, an N-protected 4-piperidone can be treated with phenylmagnesium halide. A related synthesis of α,α-diphenyl-4-piperidinemethanol, a key intermediate for certain antihistamines, utilizes a similar strategy. In one patented method, N-acetyl-4-benzoylpiperidine undergoes a Grignard reaction with phenylmagnesium halide to form the corresponding tertiary alcohol. google.com Another approach starts with ethyl 4-piperidinecarboxylate hydrochloride, which is first protected with an N-benzyl group, then reacted with a Grignard reagent, and finally deprotected. google.com

The general mechanism involves the nucleophilic attack of the phenyl anion from the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Table 1: Grignard Reaction for Tertiary Alcohol Synthesis

Starting Material Grignard Reagent Product Reference
N-Protected-4-piperidone Phenylmagnesium Bromide N-Protected-4-phenylpiperidin-4-ol rflow.ai
N-Acetyl-4-benzoylpiperidine Phenylmagnesium Halide N-Acetyl-α,α-diphenyl-4-piperidinemethanol google.com

This interactive table summarizes common applications of Grignard reagents in the synthesis of piperidin-4-ol derivatives.

The introduction of the benzhydryl group onto the piperidine nitrogen is a crucial step in the synthesis of the title compound. This is typically accomplished via an N-alkylation reaction, a type of nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile. The alkylating agent is a benzhydryl halide, such as benzhydryl bromide or chloride.

The reaction is often carried out in the presence of a base to deprotonate the secondary amine of the piperidine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency. For the synthesis of related 4-phenylpiperidine (B165713) derivatives, modifications of the N-substituent have been extensively studied to explore structure-activity relationships, for example in the development of dopamine (B1211576) D2 receptor ligands. nih.gov The synthesis of pridopidine, for instance, involved the modification of an N-benzyl group on a piperidine ring. nih.gov

General principles of N-alkylation are well-established, with factors such as the nature of the leaving group on the electrophile and the steric hindrance around the nitrogen atom affecting the reaction rate. beilstein-journals.orgd-nb.info While sodium hydride in THF has been shown to be effective for N-alkylation of other nitrogen heterocycles like indazoles, various conditions can be applied to piperidine systems. beilstein-journals.org

The piperidine ring, the core scaffold of the molecule, can be synthesized through various cyclization strategies. These methods construct the six-membered nitrogen-containing ring from acyclic precursors. Common approaches include intramolecular S_N2 reactions and Michael additions. vanderbilt.edu

Radical cyclizations also provide a powerful method for forming five- and six-membered rings. harvard.edu In these reactions, a radical is generated on a side chain, which then attacks an unsaturated bond within the same molecule to form the ring. While kinetically, 5-exo cyclizations are often favored, conditions can be optimized for the formation of six-membered rings like piperidine.

Another classical approach is the Dieckmann condensation of an appropriate amino-diester, followed by hydrolysis, decarboxylation, and reduction. Reductive amination of δ-keto acids or their esters is also a viable pathway. These fundamental ring-forming reactions provide access to a wide array of substituted piperidines that can serve as starting materials for more complex targets like this compound.

Advanced Synthetic Approaches to Piperidine Scaffolds

Modern synthetic chemistry offers sophisticated methods for producing piperidine derivatives, including techniques that control stereochemistry and improve efficiency. These advanced approaches are particularly important in medicinal chemistry, where specific stereoisomers of a drug molecule often exhibit desired biological activity.

A prevalent and efficient method for synthesizing the piperidine scaffold is the catalytic hydrogenation of the corresponding aromatic pyridine (B92270) precursor. organic-chemistry.org This reaction involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. A wide range of catalysts can be employed, including those based on platinum, palladium, rhodium, nickel, and cobalt. google.com

For example, heterogeneous catalysts like 10% Rhodium on carbon (Rh/C) have been used for the complete hydrogenation of various aromatic rings, including pyridines, under relatively mild conditions (e.g., 80 °C, 5 atm H₂ in water). organic-chemistry.org Another approach is transfer hydrogenation, which uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or borane-ammonia, in place of hydrogen gas. organic-chemistry.orgresearchgate.net This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment. organic-chemistry.org For instance, pyridine N-oxides can be efficiently reduced directly to piperidines using palladium on carbon with ammonium formate. organic-chemistry.org

Table 2: Catalysts for Piperidine Synthesis via Pyridine Reduction

Catalyst System Hydrogen Source Substrate Reference
Rhodium on Carbon (10% Rh/C) H₂ gas Pyridines organic-chemistry.org
Palladium on Carbon (Pd/C) Ammonium Formate Pyridine N-oxides organic-chemistry.org
Iridium-MeO-BoQPhos H₂ gas N-Benzylpyridinium Salts acs.org
Rhodium-based catalyst (R)- or (S)-PEA / H₂O 2-Substituted Pyridiniums researchgate.net

This interactive table highlights various catalytic systems used for the synthesis of piperidines from pyridine or related precursors.

While this compound is achiral, the development of enantioselective methods for synthesizing chiral piperidine derivatives is a major focus of contemporary organic synthesis due to their prevalence in pharmaceuticals. researchgate.netresearchgate.net These techniques aim to produce a single enantiomer of a chiral molecule.

One powerful strategy is the asymmetric hydrogenation of prochiral pyridinium (B92312) salts. acs.org By using a chiral catalyst, typically a transition metal complex with a chiral ligand, the hydrogenation process can be directed to produce one enantiomer of the piperidine product with high selectivity. For example, an iridium catalyst containing the chiral P,N ligand MeO-BoQPhos has been used for the highly enantioselective hydrogenation of α-substituted N-benzylpyridinium salts, achieving enantiomeric ratios up to 99.3:0.7. acs.org

Another approach is asymmetric reductive transamination, where a rhodium catalyst facilitates the reaction of pyridinium salts with a chiral primary amine, leading to chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with arylboronic acids provide access to enantioenriched 3-substituted piperidines. acs.org The use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams, also offers a versatile route to enantiopure polysubstituted piperidines. researchgate.net These advanced methods provide critical tools for the synthesis of complex, biologically active molecules containing the piperidine motif.

Rearrangement Reactions in Piperidine Chemistry

Rearrangement reactions offer powerful methods for altering the carbon skeleton and introducing functional groups in piperidine chemistry, often enabling the synthesis of complex structures from more readily available precursors. Key examples of such transformations include the Beckmann, Favorskii, and Schmidt rearrangements.

The Beckmann rearrangement provides a pathway for the conversion of ketoximes into amides or lactams. derpharmachemica.comwikipedia.org In the context of piperidine synthesis, the oxime of a substituted cyclohexanone (B45756) can be rearranged under acidic conditions to yield a substituted piperidin-2-one (a δ-lactam). derpharmachemica.comwikipedia.org This reaction proceeds via protonation of the oxime hydroxyl group, followed by a stereospecific migration of the group anti-periplanar to the leaving group. organic-chemistry.org This method is particularly valuable for introducing a nitrogen atom into a pre-existing carbocyclic ring, thereby forming the piperidine heterocycle. Various acidic catalysts, including sulfuric acid, polyphosphoric acid, and Lewis acids like cyanuric chloride, can be employed to facilitate this transformation. wikipedia.org

The Favorskii rearrangement is primarily known for the ring contraction of cyclic α-halo ketones upon treatment with a base. wikipedia.orgddugu.ac.in This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. adichemistry.com For instance, the treatment of a 2-chlorocyclohexanone (B41772) with a base like sodium ethoxide leads to the formation of a cyclopentanecarboxylic acid ester. adichemistry.com While this results in a five-membered ring, the principles of the Favorskii rearrangement are relevant in the broader context of skeletal transformations in cyclic systems related to piperidine precursors. A variation, the quasi-Favorskii rearrangement, occurs in non-enolizable α-halo ketones and proceeds via a semibenzilic acid-type mechanism. adichemistry.com

The Schmidt reaction allows for the conversion of ketones into amides or carboxylic acids into amines using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgyoutube.com When a cyclic ketone like a substituted cyclohexanone reacts with hydrazoic acid, it can undergo ring expansion to form a lactam, a key intermediate in piperidine chemistry. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.org The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of the rearrangement. libretexts.org

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the strategic assembly of key precursors and intermediates. The piperidine core is typically constructed first, followed by the sequential introduction of the phenyl and benzhydryl substituents. Two pivotal intermediates in this process are N-Benzyl-4-piperidone and 4-Phenylpiperidin-4-ol.

Role of N-Benzyl-4-piperidone and Related Intermediates

N-Benzyl-4-piperidone is a versatile and widely utilized intermediate in the synthesis of numerous 1,4-disubstituted piperidine derivatives, including the target compound. guidechem.comub.edu The benzyl (B1604629) group serves as a convenient and readily removable protecting group for the piperidine nitrogen. guidechem.comdtic.mil

Several synthetic routes to N-Benzyl-4-piperidone have been reported. A common laboratory-scale method involves the N-alkylation of 4-piperidone hydrochloride with benzyl bromide in the presence of a base such as potassium carbonate. chemicalbook.com Another prominent method is the Dieckmann condensation. This approach starts with the Michael addition of benzylamine (B48309) to two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate), followed by an intramolecular cyclization of the resulting diester under basic conditions to form a β-keto ester. guidechem.comchemicalbook.com Subsequent hydrolysis and decarboxylation yield N-Benzyl-4-piperidone. guidechem.comchemicalbook.com Yields for these processes are generally moderate to good, with reports of 78-89%. chemicalbook.com

The chemical utility of N-Benzyl-4-piperidone lies in the reactivity of its 4-keto group. guidechem.com This carbonyl functionality is an electrophilic site that readily undergoes nucleophilic addition. To construct the 4-phenyl-4-ol moiety of the target compound, N-Benzyl-4-piperidone is treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). miracosta.edunih.gov This reaction transforms the ketone into a tertiary alcohol, introducing the phenyl group at the C4 position and yielding 1-Benzyl-4-phenylpiperidin-4-ol. The final step to obtain this compound from this intermediate would involve debenzylation followed by N-alkylation with a benzhydryl halide, though direct synthesis from other precursors is more common.

Table 1: Properties of N-Benzyl-4-piperidone
PropertyValueSource
Molecular FormulaC₁₂H₁₅NO nih.govcaymanchem.com
Molecular Weight189.25 g/mol nih.gov
AppearanceYellow liquid nih.gov
CAS Number3612-20-2 caymanchem.com

Utilization of 4-Phenylpiperidin-4-ol as a Synthetic Building Block

4-Phenylpiperidin-4-ol is a crucial building block for the synthesis of this compound and other related pharmacologically active molecules. researchgate.net This compound provides the core 4-phenyl-4-hydroxypiperidine structure, with a secondary amine nitrogen available for further functionalization.

The most direct synthesis of this compound utilizes 4-Phenylpiperidin-4-ol as the immediate precursor. The reaction involves the N-alkylation of the piperidine nitrogen with a benzhydryl halide, typically benzhydryl bromide or benzhydryl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of the benzhydryl halide, displacing the halide and forming the C-N bond. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct. researchgate.net The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or DMF being common. researchgate.net This direct alkylation approach is an efficient final step in assembling the target molecule.

Table 2: Properties of 4-Phenylpiperidin-4-ol
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO nih.gov
Molecular Weight177.25 g/mol nih.gov
AppearanceSolidGeneric
CAS Number40807-61-2 nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure

The molecular structure of 1-Benzhydryl-4-phenylpiperidin-4-ol has been meticulously examined using a suite of spectroscopic methods. Each technique provides unique information that, when combined, offers a complete picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and providing details about the stereochemistry and conformational preferences of the piperidine (B6355638) ring. While specific spectral data for this compound is not publicly available in comprehensive databases, analysis of related structures such as 4-phenylpiperidine (B165713) and 1-benzyl-4-hydroxypiperidine (B29503) allows for the prediction of its spectral characteristics.

For a related compound, 4-phenylpiperidine, ¹H NMR data in CDCl₃ shows characteristic shifts for the phenyl and piperidine protons. The aromatic protons typically appear in the range of δ 7.15-7.31 ppm. The protons on the piperidine ring exhibit more complex splitting patterns, with the proton at the C4 position appearing around δ 2.61-2.72 ppm and the axial and equatorial protons on the other carbons appearing at distinct chemical shifts, confirming the chair conformation of the piperidine ring.

In the case of 1-benzyl-4-hydroxypiperidine, the introduction of the benzyl (B1604629) group and the hydroxyl group further influences the chemical shifts. The benzylic protons (CH₂) typically resonate around δ 3.5 ppm, while the protons on the piperidine ring are shifted due to the presence of the hydroxyl group.

Based on these related structures, the expected ¹H NMR spectrum of this compound would show distinct signals for the benzhydryl proton (CH), the two phenyl groups of the benzhydryl moiety, the 4-phenyl group, and the piperidine ring protons. The stereochemical arrangement of the bulky benzhydryl and phenyl groups would likely lock the piperidine ring into a specific chair conformation, which could be confirmed by detailed 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzhydryl CH~ 4.2 - 4.5~ 75 - 80
Benzhydryl Aromatic CH~ 7.2 - 7.5~ 125 - 130
4-Phenyl Aromatic CH~ 7.2 - 7.6~ 125 - 128
Piperidine C2/C6 (axial/equatorial)~ 2.0 - 2.8~ 45 - 55
Piperidine C3/C5 (axial/equatorial)~ 1.5 - 2.2~ 30 - 40
Piperidine C4-OHVariable~ 70 - 75

Note: The data in this table is predicted based on the analysis of structurally similar compounds and is for illustrative purposes.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands would be from the O-H stretch of the tertiary alcohol, the C-N stretch of the tertiary amine, and the C-H and C=C stretches of the aromatic rings.

The O-H stretching vibration for a tertiary alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-N stretching of the tertiary amine would be observed in the 1250-1020 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings would appear in the 1600-1450 cm⁻¹ region.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of multiple phenyl groups in this compound would result in characteristic absorption bands in the UV region, typically around 250-270 nm, arising from the π to π* transitions of the aromatic rings.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (tertiary alcohol)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Stretch (aromatic)1450 - 1600
C-N Stretch (tertiary amine)1020 - 1250
C-O Stretch (tertiary alcohol)1050 - 1200

Note: This data is based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis. For this compound (C₂₄H₂₇NO), the exact mass can be calculated.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺C₂₄H₂₇NO⁺357.21
[M-H₂O]⁺C₂₄H₂₅N⁺339.20
[M-C₆H₅]⁺C₁₈H₂₂NO⁺280.17
[CH(C₆H₅)₂]⁺Benzhydryl cation167.09
[C₅H₁₀N]⁺Piperidine fragment84.08

Note: The fragmentation data is predicted based on common fragmentation pathways for similar chemical structures.

Solid-State Structural Analysis

While solution-state analysis provides information on the dynamic nature of the molecule, solid-state analysis offers a static and precise picture of the molecular structure.

X-ray Crystallography of Piperidine Derivatives

For instance, the crystal structure of a related 1-benzhydryl piperazine (B1678402) derivative reveals that the piperazine ring adopts a chair conformation. It is highly probable that the piperidine ring in this compound also adopts a chair conformation to minimize steric strain from the bulky substituents. The large benzhydryl group and the phenyl group at the 4-position would likely occupy equatorial positions to achieve the most stable conformation. The precise bond lengths, bond angles, and torsional angles, as well as any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, could be definitively determined through single-crystal X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For a compound like 1-Benzhydryl-4-phenylpiperidin-4-ol, DFT calculations, often using a basis set like B3LYP/6-311G**, would be employed to determine its optimized molecular geometry in the ground state.

From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These include parameters like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which together describe the molecule's stability and chemical behavior. For instance, a study on a different piperazine (B1678402) derivative used DFT to reveal that such compounds are generally soft molecules with a strong ability to bind to biomolecules. This type of analysis for this compound would clarify its electronic characteristics and potential for interaction.

HOMO-LUMO Analysis and Global Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. idrblab.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, kinetic stability, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and highly polarizable, whereas a large gap indicates higher stability and lower reactivity. idrblab.net In studies of related piperidine (B6355638) compounds, the HOMO-LUMO analysis has been used to confirm that charge transfer occurs within the molecule, which is essential for its biological activity. Analysis of the distribution of these orbitals would show which parts of the this compound molecule, such as the phenyl or benzhydryl groups, are involved in electron donation and acceptance.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor.

Prediction of Binding Modes and Affinities with Target Proteins

For this compound, which is listed as a ligand for opioid receptors, molecular docking would be used to predict how it fits into the receptor's binding pocket. idrblab.net This simulation calculates the binding energy (often in kcal/mol), which estimates the binding affinity between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. For example, in docking studies of other compounds targeting specific proteins, binding energies have been used to rank potential inhibitors and guide further experimental work.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. idrblab.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is crucial for understanding the mechanism of action. For instance, studies on other ligands have shown that interactions with specific residues like Phe328 and Phe495 can have a significant impact on biological activity. idrblab.net Such an analysis for this compound would pinpoint the critical contact points within its target receptor.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would model the movement of the this compound-protein complex over time, typically on the nanosecond to microsecond scale. idrblab.net

This analysis provides insights into the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein. Researchers use MD simulations to confirm if key interactions, such as hydrogen bonds, are maintained throughout the simulation. idrblab.net For example, MD studies have revealed that the flexibility of certain protein helices can be directly related to the biological activity of the bound ligand. idrblab.net A conformational analysis and MD simulation for this compound would provide a more complete and realistic model of its interaction with a biological target.

Exploration of Preferred Conformations in Various Environments

The three-dimensional structure of a molecule is critical to its biological function. For this compound, the spatial arrangement of its constituent rings and functional groups determines how it fits into the binding pocket of a receptor. The piperidine ring, a core component of the molecule, can adopt several conformations, with the "chair" form being the most stable and therefore the most common. In a study on the closely related compound, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, X-ray crystallography confirmed that the piperazine ring adopts a chair conformation. researchgate.netresearchgate.net This provides strong evidence that the piperidine ring in this compound also preferentially exists in a chair conformation to minimize steric strain.

In this chair conformation, the substituents on the piperidine ring can be oriented in either axial or equatorial positions. For the bulky benzhydryl and phenyl groups, the equatorial positions are highly favored to avoid steric clashes with the rest of the ring. The hydroxyl group, being smaller, might exhibit more conformational flexibility, but the equatorial position is generally the more stable orientation. The environment surrounding the molecule can also influence its preferred conformation. In a non-polar solvent or in the gas phase, intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen might stabilize certain conformations. In polar, protic solvents, intermolecular hydrogen bonding with solvent molecules would predominate, potentially altering the fine details of the molecule's shape. Computational studies using methods like density functional theory (DFT) and molecular mechanics can be employed to calculate the relative energies of different conformations in various environments, thus predicting the most likely three-dimensional structures.

Evaluation of Torsional Angles and Molecular Flexibility

The flexibility of a molecule, which is largely determined by the rotation around its single bonds, is another key factor in its ability to bind to a receptor. The key torsional angles in this compound include those involving the bonds connecting the benzhydryl group to the piperidine nitrogen, the phenyl group to the piperidine ring, and the hydroxyl group.

Torsional AngleDescriptionExpected Flexibility
C-N-CH(Ph)₂Rotation of the benzhydryl group relative to the piperidine ring.Moderately flexible, with some steric hindrance between the phenyl rings and the piperidine ring.
C3-C4-C(Ph)-OHRotation of the phenyl and hydroxyl groups at C4.Restricted due to the rigid piperidine ring, but some rotation of the phenyl group around its connecting bond is expected.
N-CH-(Ph)₂Rotation of the two phenyl rings within the benzhydryl group.Highly flexible, allowing the phenyl rings to adopt various orientations.

This table presents a qualitative expectation of the flexibility of key torsional angles in this compound based on general chemical principles.

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)

Pharmacophore modeling and QSAR are two powerful computational techniques used in drug discovery to identify the essential features of a molecule required for its biological activity and to predict the activity of new compounds.

Development of Pharmacophore Models for Molecular Recognition

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. For this compound and its analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model could be proposed. This model would likely include:

Two hydrophobic/aromatic features: corresponding to the two phenyl rings of the benzhydryl group.

A hydrogen bond acceptor/donor feature: from the hydroxyl group at the C4 position.

A hydrophobic/aromatic feature: from the phenyl group at the C4 position.

A positive ionizable feature: corresponding to the piperidine nitrogen, which is likely to be protonated at physiological pH.

Studies on related benzhydrylpiperazine derivatives have identified similar pharmacophoric features as being important for their activity. For instance, a pharmacophore model for certain anticonvulsant piperidine derivatives included hydrophobic and hydrogen bonding features. researchgate.net The development of such models is crucial for virtual screening, where large databases of compounds can be searched to find new molecules that match the pharmacophore and are therefore likely to be active.

Computational QSAR Approaches for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study of this compound analogs, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Biological Target Interaction and Mechanistic Pharmacology

Interaction with Specific Biological Targets

The benzhydryl and phenylpiperidine moieties are key pharmacophores that confer the ability to interact with several important biological targets.

Research into structurally similar compounds indicates significant activity at various receptors.

Opioid Receptors: The 4-phenylpiperidine (B165713) scaffold is a core component of many potent opioid receptor ligands. Studies on related compounds have demonstrated high affinity for opioid receptors. For instance, a novel class of delta (δ) opioid receptor agonists, which includes N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, was developed from compounds containing a piperidine (B6355638) ring. These compounds bind with high affinity to the δ-opioid receptor, with one analog exhibiting an IC50 of 0.87 nM. ebi.ac.uk Furthermore, this class of compounds showed excellent selectivity for the δ-opioid receptor over mu (μ) and kappa (κ) receptors. ebi.ac.uk

In another study, 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structurally analogous to 1-benzhydryl-4-phenylpiperidin-4-ol, were identified as pure opioid receptor antagonists. Certain compounds in this series demonstrated low nanomolar potency at μ, δ, and κ receptors in a [³⁵S]GTPγS functional assay.

Dopamine (B1211576) Transporter (DAT): The piperidine structure is also found in various dopamine transporter (DAT) inhibitors. A novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was identified with Ki values of 492 nM in binding affinity and 360 nM for the inhibition of dopamine reuptake. Chemical modifications of this lead compound resulted in an analog with significantly higher affinity, showing Ki values of 11 nM for binding and 55 nM for reuptake inhibition.

Histamine (B1213489) Receptors: Derivatives of 1-benzyl-4-hydroxypiperidine (B29503) have been synthesized and evaluated for their affinity at the histamine H3 receptor. These compounds were found to be moderate to potent antagonists, with the most active derivatives exhibiting pKi values up to 7.09. These compounds, however, showed no significant activity at the H1 receptor.

The this compound structure is related to classes of compounds that have been investigated as inhibitors of key enzymes in metabolic and signaling pathways.

Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH is a therapeutic strategy for managing pain, anxiety, and inflammation by potentiating endocannabinoid signaling. ebi.ac.uk Various chemical series have been explored as FAAH inhibitors. While direct data on this compound is not available, related structures like 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives have been patented as FAAH inhibitors for treating conditions such as anxiety and pain. nih.gov

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). A series of benzylpiperidine-based MAGL inhibitors has been synthesized, leading to the discovery of a potent, reversible, and selective inhibitor. This demonstrates that the benzylpiperidine scaffold, a key feature of this compound, is compatible with MAGL inhibition.

While direct modulation of ion channels by this compound is not documented in the provided search results, the broader class of piperidine-containing compounds is known to interact with various ion channels. For example, the Transient Receptor Potential (TRP) family of ion channels, such as TRPV4, are involved in sensory processes like pain and itch. TRPV4 is expressed in sensory neurons and skin cells, and its modulation contributes to both acute and chronic conditions. The potential for piperidine-based molecules to interact with such channels remains an area for further investigation.

Cellular and Molecular Mechanism Elucidation

The biological activity of these compounds is further understood through studies at the cellular and molecular level.

In vitro studies on structurally related compounds provide insights into their potential cellular effects. For instance, novel 1-benzhydrylpiperazine (B193184) derivatives, which are close analogs, have been evaluated for their antiproliferative effects. These compounds were tested against several human cancer cell lines, including breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cells. Several derivatives demonstrated significant growth inhibitory effects against all tested cancer cell lines.

Similarly, a benzylpiperidine-based MAGL inhibitor has been shown to induce apoptosis and reduce cell migration in primary pancreatic cancer cell cultures. This suggests that compounds with this core structure could interfere with cellular pathways critical for cancer cell proliferation and survival.

The specificity and selectivity of binding are crucial for determining the pharmacological profile of a compound. For the class of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide analogs, excellent selectivity for the δ-opioid receptor was observed. ebi.ac.uk One lead compound in this series demonstrated a 4,370-fold selectivity for the δ-receptor over the μ-receptor and an 8,590-fold selectivity over the κ-receptor. ebi.ac.uk

In contrast, studies on 1-substituted 4-(3-hydroxyphenyl)piperazines found that these compounds were generally nonselective opioid receptor antagonists, with activity at μ, δ, and κ receptors.

This highlights that while the core scaffold determines the potential for interaction with a particular target, substitutions on the piperidine or piperazine (B1678402) ring play a critical role in defining the affinity and selectivity profile.

Development of Chemical Probes for Biological Systems

The utility of this compound as a chemical probe stems from its ability to interact with high specificity and affinity with its biological target. This interaction allows researchers to investigate the location, density, and function of these targets within complex biological matrices.

While the direct radiolabeling of this compound is not extensively documented in publicly available literature, the principles for creating such a tool are well-established within medicinal chemistry. The process would involve the incorporation of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecular structure of the compound. This radiolabeled version would, in theory, retain the parent molecule's affinity and selectivity for its target receptor.

The primary application of such a radiolabeled ligand would be in autoradiography and in vitro binding assays to map the distribution and density of its target receptor in various tissues and brain regions. By exposing tissue sections to the radiolabeled compound and subsequently detecting the radioactive signal, researchers can visualize the precise locations of receptor populations. This technique is invaluable for understanding the anatomical basis of the receptor's function.

This compound has been identified as a ligand for the kappa opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family. idrblab.net This interaction is foundational to its use in studying receptor-mediated phenomena. The binding of a ligand like this compound to the KOR initiates a cascade of intracellular events, providing a window into the receptor's signaling pathways.

Upon binding, the KOR undergoes a conformational change, leading to the activation of associated G proteins. idrblab.net This activation, in turn, modulates the activity of downstream effector enzymes and ion channels. A key pathway affected is the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). idrblab.net Furthermore, KOR activation is known to lead to the inhibition of calcium ion currents and the enhancement of potassium ion conductance. idrblab.net These events collectively contribute to a reduction in neurotransmitter release. idrblab.net

The utility of this compound in delineating these pathways lies in its ability to selectively trigger this cascade. By applying the compound to cells or tissues expressing the KOR, researchers can measure the resulting changes in second messenger concentrations (e.g., cAMP) and ion channel activity. These studies are crucial for understanding the physiological and pathophysiological roles of the kappa opioid system, which is implicated in pain perception, mood regulation, and addiction. idrblab.net

Research Findings on this compound

ParameterValueBiological TargetReference
Kᵢ364 nMKappa Opioid Receptor idrblab.net

Q & A

Basic Questions

Q. What are the recommended synthesis methods for 1-Benzhydryl-4-phenylpiperidin-4-ol, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via reductive amination or Mannich reaction, with reaction optimization critical for yield. For example, reductive amination requires controlled pH (8–9) and temperature (25–40°C) to stabilize intermediates, while Mannich reactions benefit from polar aprotic solvents (e.g., DMF) and catalytic bases like NaOH to enhance nucleophilic substitution . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and yield monitoring using TLC.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., benzhydryl protons at δ 5.2–5.5 ppm, hydroxyl proton at δ 1.8–2.2 ppm) and IR spectroscopy to confirm hydroxyl (3300–3500 cm⁻¹) and aromatic (1600–1450 cm⁻¹) groups. Mass spectrometry (ESI or EI) validates molecular weight (e.g., [M+H]⁺ at m/z 342). Cross-referencing with computational tools (e.g., PubChem data ) ensures consistency .

Q. What biological activities have been preliminarily associated with this compound?

  • Answer : The compound’s piperidine core and aromatic groups suggest potential as a neurological or antimicrobial scaffold . In vitro studies highlight moderate CCR5 antagonism (IC₅₀ ~10 µM) and kinase inhibition (e.g., SK channels). Compare with analogs (e.g., 4-methoxy or chloro derivatives) to identify activity trends .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

  • Answer :

  • Catalyst screening : Test Pd/C vs. Raney Ni for reductive amination; Pd/C often improves selectivity for secondary amines .
  • Solvent optimization : Replace ethanol with THF or dichloromethane to reduce side reactions (e.g., over-alkylation) .
  • In-line analytics : Use HPLC-MS to track intermediates and adjust reaction kinetics dynamically .
  • Yield analysis : Apply statistical tools (e.g., ANOVA) to evaluate factors like temperature and stirring rate .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., benzhydryl vs. phenyl protons) .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .
  • X-ray crystallography : Use single-crystal analysis to confirm stereochemistry if chiral centers are suspected .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to predict binding to CCR5 or kinase domains; validate with mutagenesis studies .
  • Enzyme assays : Measure IC₅₀ via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes and LC-MS quantification .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests solid-phase stability) .
  • pH stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis spectroscopy; acidic conditions may protonate the piperidine nitrogen, altering reactivity .
  • Light sensitivity : Store in amber vials if UV-Vis shows absorbance <300 nm .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?

  • Answer :

  • Substituent modification : Replace benzhydryl with 4-fluorobenzyl to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .
  • Hydroxyl group derivatization : Acetylation or methylation reduces hydrogen-bonding capacity, which may alter target affinity .
  • Comparative tables : Use PubChem data to correlate substituents (e.g., methoxy vs. chloro) with bioactivity trends (e.g., antiviral vs. kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.